2,6-Dichloroisonicotinohydrazide
Overview
Description
2,6-Dichloroisonicotinohydrazide is a chemical compound with the molecular formula C₆H₅Cl₂N₃O. It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, along with a hydrazide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloroisonicotinohydrazide are plants, specifically their natural immune systems . This compound acts as an elicitor, a substance that stimulates the immune system of plants, making them resistant to infections even before the first symptoms appear .
Mode of Action
This compound interacts with its targets by activating the plant’s natural defenses . This activation is achieved through the induction of systemic acquired resistance (SAR), a natural plant defense mechanism . SAR has a broad spectrum action against pathogens .
Biochemical Pathways
It is known that the compound initiates the systemic acquired resistance (sar) phenomena , which involves a series of biochemical reactions that enhance the plant’s immune response.
Result of Action
The result of the action of this compound is the induction of the plant’s natural immune system . This makes the plants resistant to infections, protecting them against diseases even before the first symptoms appear .
Biochemical Analysis
Biochemical Properties
2,6-Dichloroisonicotinohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by forming stable complexes that inhibit their activity . Additionally, it can bind to proteins involved in cellular signaling pathways, altering their conformation and affecting their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of certain transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by interfering with metabolic enzymes, resulting in altered metabolite levels and fluxes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is removed from the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable effects are observed. At high doses, this compound can cause oxidative stress, leading to cellular damage and apoptosis in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the oxidation of this compound, converting it into more polar metabolites that can be excreted from the body . These metabolic reactions can affect the levels of metabolites within the cell, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes through carrier-mediated pathways, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroisonicotinohydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with hydrazine. The process can be summarized as follows:
Starting Material: 2,6-Dichloroisonicotinic acid.
Reagent: Hydrazine hydrate.
Solvent: Commonly used solvents include ethanol or methanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,6-Dichloroisonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2,6-Dichloroisonicotinohydrazide can be compared with other similar compounds, such as isoniazid and other isonicotinic acid derivatives.
Similar Compounds
Isoniazid: A well-known antitubercular agent.
2,6-Dichloroisonicotinic acid: The precursor to this compound.
Nicotinic acid derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its dual chlorine substitution and hydrazide group make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMHCLQBRFNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206511 | |
Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-51-7 | |
Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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